6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one is a complex organic compound that belongs to the pyrido[3,4-d]pyrimidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro, methyl, and methylthio groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Methylation: Addition of methyl groups to the appropriate positions.
Cyclization: Formation of the pyrido[3,4-d]pyrimidinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the phenyl ring and the pyrimidinone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro and methylthio groups may play a role in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylphenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Lacks the nitro group, which may result in different biological activity.
6-(2-Nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Lacks the methyl group, potentially affecting its chemical properties.
6-(2-Methyl-5-nitrophenyl)-2-(ethylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Has an ethylthio group instead of a methylthio group, which may influence its reactivity and interactions.
Properties
IUPAC Name |
6-(2-methyl-5-nitrophenyl)-2-methylsulfanyl-7H-pyrido[3,4-d]pyrimidin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-8-3-4-10(19(21)22)6-11(8)12-5-9-7-16-15(23-2)18-13(9)14(20)17-12/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZHTQBXNJUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC3=CN=C(N=C3C(=O)N2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.